Omadacycline hydrochloride
Omadacycline hydrochloride
Omadacycline hydrochloride(CAS 1196800-39-1) is novel, aminomethyl tetracycline antibiotic being developed for the treatment of community-acquired bacterial infections. The ED50 for Escherichia coli is 2.02 mg/kg.
Brand Name:
Vulcanchem
CAS No.:
1196800-39-1
VCID:
VC0005790
InChI:
InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
SMILES:
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Molecular Formula:
C29 H40 N4 O7 . x Cl H
Molecular Weight:
556.65(Free base)
Omadacycline hydrochloride
CAS No.: 1196800-39-1
Inhibitors
VCID: VC0005790
Molecular Formula: C29 H40 N4 O7 . x Cl H
Molecular Weight: 556.65(Free base)
Purity: 96%
CAS No. | 1196800-39-1 |
---|---|
Product Name | Omadacycline hydrochloride |
Molecular Formula | C29 H40 N4 O7 . x Cl H |
Molecular Weight | 556.65(Free base) |
IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 |
Standard InChIKey | XFPTUHUKKFUSNF-XGLFQKEBSA-N |
SMILES | CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl |
Appearance | Light brown to brown (Solid) |
Description | Omadacycline hydrochloride(CAS 1196800-39-1) is novel, aminomethyl tetracycline antibiotic being developed for the treatment of community-acquired bacterial infections. The ED50 for Escherichia coli is 2.02 mg/kg. |
Purity | 96% |
Synonyms | PTK 0796; Omadacycline hydrochloride; 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-9-[[(2,2-dimethylpropyl)amino]methyl]-1,4,4a,5,R |
Reference | 1. Antimicrob Agents Chemother. 2017 Apr 24;61(5). pii: e02368-16. doi: 10.1128/AAC.02368-16. Print 2017 May. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model. Lepak AJ(1), Zhao M(1)(2), Marchillo K(2), VanHecker J(2), Andes DR(3)(4)(2). Author information: (1)Department of Medicine, University of Wisconsin School of Medicine and Public Health, Madison, Wisconsin, USA. (2)William S. Middleton Memorial VA Hospital, Madison, Wisconsin, USA. (3)Department of Medicine, University of Wisconsin School of Medicine and Public Health, Madison, Wisconsin, USA dra@medicine.wisc.edu. (4)Department of Medical Microbiology and Immunology, University of Wisconsin, Madison, Wisconsin, USA. Omadacycline is a novel aminomethylcycline antibiotic in clinical development for community-acquired bacterial pneumonia (CABP). We used a neutropenic murine pneumonia infection model to characterize the in vivo pharmacodynamic activity of omadacycline against Streptococcus pneumoniae Four strains with various phenotypic resistances to other antimicrobials, including tetracyclines, were utilized. Drug concentration measurements were performed in the plasma and epithelial lining fluid (ELF) after administration of 0.5, 2, 8, and 32 mg/kg. Pharmacokinetic parameters were calculated using a noncompartmental model and were linear over the dose range. Penetration into ELF ranged from 72 to 102%. Omadacycline demonstrated net cidal activity in relation to the initial burden against all four strains. The pharmacokinetic/pharmacodynamic index AUC/MIC correlated well with efficacy (R2 = 0.74). The plasma 24-h static dose AUC/MIC values were 16 to 20 (24-h ELF AUC/MIC of 14 to 18). A 1-log10 kill was achieved at 24-h plasma AUC/MIC values of 6.1 to 180 (24-h ELF AUC/MIC values 6.0 to 200). A 2-log10 kill was achieved at 24-h plasma AUC/MIC values of 19 to 56 (24-h ELF AUC/MIC of 17 to 47). The targets identified in this study in combination with in vitro potency and favorable human pharmacokinetics make omadacycline an attractive candidate for further development and study in patients with CABP. 2. Antimicrob Agents Chemother. 2016 Nov 21;60(12):7502-7504. Print 2016 Dec. In Vitro Activities of Omadacycline (PTK 0796) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas. Waites KB(1), Crabb DM(2), Liu Y(3), Duffy LB(2). Author information: (1)Department of Pathology, University of Alabama at Birmingham, Birmingham, Alabama, USA kwaites@uabmc.edu. (2)Department of Pathology, University of Alabama at Birmingham, Birmingham, Alabama, USA. (3)Institute of Antibiotics, Huashan Hospital, Institute of Biomedical Sciences, Fudan University, Shanghai, China. In vitro activities of omadacycline, a new aminomethylcycline, were determined for Mycoplasma and Ureaplasma spp. and compared with those of azithromycin, clindamycin, moxifloxacin, tetracycline, and doxycycline. All omadacycline MICs were <2 μg/ml. MIC90s were 0.063 μg/ml for Mycoplasma hominis, 0.25 μg/ml for Mycoplasma pneumoniae, and 2 μg/ml for Ureaplasma spp. Omadacycline had the lowest MIC90 among all drugs tested against M. hominis Omadacycline activity was not affected by macrolide, tetracycline, or fluoroquinolone resistance. |
PubChem Compound | 54746487 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume